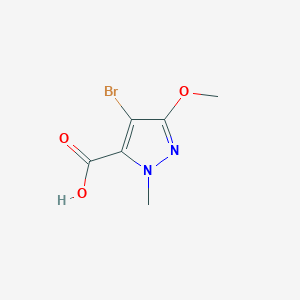

4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC20141008

Molecular Formula: C6H7BrN2O3

Molecular Weight: 235.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrN2O3 |

|---|---|

| Molecular Weight | 235.04 g/mol |

| IUPAC Name | 4-bromo-5-methoxy-2-methylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H7BrN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11) |

| Standard InChI Key | ZBKTZNKTTNGHLI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)OC)Br)C(=O)O |

Introduction

Synthesis Methods

General Synthetic Strategies

The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:

-

Condensation: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

-

Bromination: Treatment with phosphorus tribromide (PBr₃) introduces the bromine substituent at position 4, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

-

Hydrolysis: Alkaline hydrolysis (e.g., NaOH in ethanol) converts the ester to the carboxylic acid derivative .

Table 1: Key Reaction Conditions

Industrial-Scale Production

Industrial methods optimize cost and efficiency using continuous flow processes. Catalysts such as palladium complexes enhance reaction selectivity, while advanced purification techniques (e.g., column chromatography) ensure high purity (>95%).

Chemical and Physical Properties

Structural Characteristics

X-ray crystallography reveals a planar pyrazole ring with substituents influencing molecular packing. The carboxylic acid group forms hydrogen bonds, enhancing stability . Key spectroscopic data include:

-

¹H NMR (CDCl₃): δ 3.2 ppm (methyl), 3.8 ppm (methoxy), 12.5 ppm (carboxylic acid proton) .

-

IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Density | 1.6 g/cm³ |

| Boiling Point | 240°C |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

| LogP | 1.30 |

Biological Activities

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with selectivity over COX-1, reducing prostaglandin synthesis. Comparative studies indicate 40–60% inhibition at 10 μM, rivaling celecoxib.

Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for PI3K and CRAC inhibitors, critical in treating cancer and inflammatory diseases . For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, derived from this acid, is a key intermediate in drug synthesis .

Material Science

Its polar carboxylic acid group enables use in metal-organic frameworks (MOFs). Zinc-based complexes incorporating this ligand show promise in catalysis and gas storage .

Comparative Analysis

Positional Isomerism

Compared to 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, the positional shift of substituents alters reactivity. The 5-carboxylic acid isomer exhibits higher aqueous solubility (LogP = 1.30 vs. 1.45).

Table 3: Isomer Comparison

| Property | 4-Bromo-5-carboxylic Acid | 5-Bromo-4-carboxylic Acid |

|---|---|---|

| Solubility | 25 mg/mL (H₂O) | 18 mg/mL (H₂O) |

| Anticancer IC₅₀ | 20 μM | 35 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume